1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride
Overview
Description
The compound “1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride” is a chemical compound with a molecular weight of 202.68 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . The reaction often involves Knoevenagel condensation followed by nucleophilic addition to the intermediate .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, as indicated by NMR and HRMS data .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 202.68 and its InChI code is QAHHFZIGZFEYPR-UHFFFAOYSA-N .Scientific Research Applications
Chemical Structure and Properties
The title compound, as represented in some similar molecules, exhibits unique chemical structures and properties. For instance, a study by Xu et al. (2005) on a similar molecule showed that the 1,3,4-oxadiazole ring forms distinct dihedral angles with the benzene and triazole rings, indicating a complex molecular geometry which could influence its chemical reactivity and potential applications in various fields of research (Xu et al., 2005).
Synthesis and Modification
The synthesis and modification of compounds with structures similar to 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride have been explored in various studies. For example, Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-Triazole derivatives, showcasing the diverse chemical reactions these compounds can undergo, which is essential for creating targeted molecules for specific scientific applications (Bektaş et al., 2007).
Antimicrobial Activities
Compounds with structures akin to 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride have shown potential in antimicrobial studies. For instance, Holla et al. (2000) synthesized compounds that demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Holla et al., 2000).
Molecular Interactions and Coordination
Structural analysis and coordination studies have been conducted on compounds similar to 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride. For example, Téllez et al. (2013) synthesized a novel compound and performed ab initio calculations to investigate its stable structures. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in fields like materials science and coordination chemistry (Téllez et al., 2013).
Potential in Pharmaceutical Research
The structure of 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride suggests potential applications in pharmaceutical research. Studies on similar compounds have shown various biological activities, such as antimicrobial and antioxidant properties, which could be explored for developing new therapeutic agents (Saundane et al., 2013).
Energetic Material Research
Compounds with similar structures have been researched for their potential as insensitive energetic materials. Yu et al. (2017) discussed the synthesis of derivatives with moderate thermal stabilities and insensitivity towards impact, indicating their potential use in the field of energetic materials (Yu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-[5-(1,2-benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.ClH/c1-7(13)12-14-11(18-16-12)6-9-8-4-2-3-5-10(8)17-15-9;/h2-5,7H,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYUOQYRFAMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CC2=NOC3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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